N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide
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Overview
Description
. This compound features a benzofuran moiety, an isoxazole ring, and a benzamide group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts . The synthetic procedure may start with inexpensive and easily available starting materials, such as D-glucose, which undergoes a series of protection, deprotection, oxidation, and olefination reactions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that it could be produced on a larger scale using similar reaction conditions and starting materials.
Chemical Reactions Analysis
Types of Reactions
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as NaIO4 for oxidation, reducing agents such as NaBH4 for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, isoxazoline derivatives from reduction, and various substituted benzamides from nucleophilic substitution reactions .
Scientific Research Applications
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an anticancer agent, with significant cell growth inhibitory effects in various cancer cell lines.
Medicine: It is being investigated for its potential therapeutic applications, including its antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with molecular targets and pathways in biological systems. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects. The isoxazole ring can also modulate the activity of certain proteins, contributing to its overall mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide include:
- N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(benzylthio)acetamide
- N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(ethylthio)benzamide
- N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide
Uniqueness
This compound is unique due to its specific combination of a benzofuran moiety, an isoxazole ring, and a benzamide group. This combination imparts distinct chemical properties and biological activities that are not observed in other similar compounds.
Properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-19(13-6-2-1-3-7-13)20-12-15-11-18(24-21-15)17-10-14-8-4-5-9-16(14)23-17/h1-11H,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVFPPDOCWZCFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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